molecular formula C16H20N2O3S B351930 {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine CAS No. 898647-37-5

{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine

Cat. No.: B351930
CAS No.: 898647-37-5
M. Wt: 320.4g/mol
InChI Key: AWEXKEXUTJHOHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The aromatic rings in the structure could contribute to its stability .


Chemical Reactions Analysis

The compound might undergo reactions at the benzylic position, which are very important for synthesis problems. These could include free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any aromatic systems .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the mechanism would depend on the biological target. If it’s a reactant in a chemical reaction, the mechanism would depend on the other reactants and the conditions of the reaction .

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(2)14-10-16(12(3)9-15(14)21-4)22(19,20)18-13-5-7-17-8-6-13/h5-11H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXKEXUTJHOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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